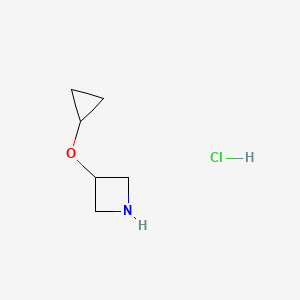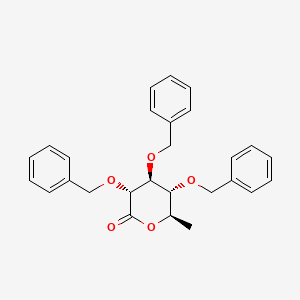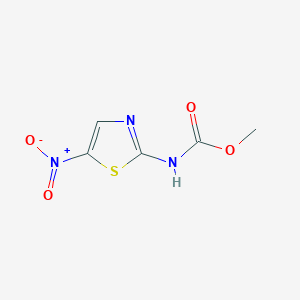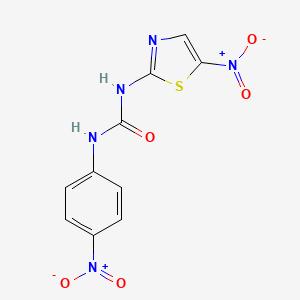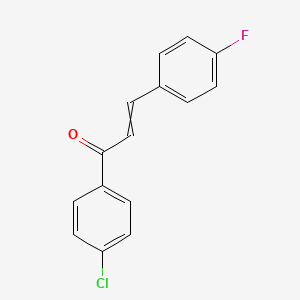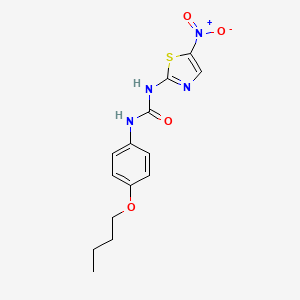
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea (BTNU) is an organic compound with a broad range of applications in the scientific research field. It is a synthetic derivative of thiazole and is used as a reagent in various laboratory experiments. BTNU has been found to be useful in the synthesis of several compounds, and has also been studied for its potential biological effects.
Aplicaciones Científicas De Investigación
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be useful in the synthesis of several compounds, including 1,3-diaryl-4-thiazolyl ureas and 1,3-diaryl-4-thiazolyl thioureas. It has also been used as a reagent in the synthesis of various heterocyclic compounds. In addition, this compound has been studied for its potential biological effects, including its ability to inhibit the growth of certain bacteria and fungi.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is not yet fully understood. However, it is believed that the compound binds to the active site of certain enzymes and inhibits their activity, resulting in the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
This compound has been found to be effective against a wide range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, this compound has been found to be effective against certain protozoans, such as Trypanosoma cruzi and Leishmania donovani.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has several advantages for laboratory experiments, including its low toxicity, low cost, and ease of synthesis. However, it is important to note that this compound is not effective against all types of bacteria and fungi. In addition, the compound is not stable in the presence of light or air and should be stored in a dark, airtight container.
Direcciones Futuras
The potential applications of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea are still being explored. Possible future directions include the development of new derivatives of this compound with improved efficacy and stability, as well as the exploration of its potential use in the synthesis of other compounds. In addition, further research is needed to understand the exact mechanism of action of this compound and to identify new targets for its biological effects.
Métodos De Síntesis
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is a derivative of thiazole and can be synthesized by the condensation of 4-butoxybenzaldehyde and 5-nitrothiazole-2-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 70°C for 4 hours. The reaction yields a white solid, which can be purified by recrystallization from ethyl acetate.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-2-3-8-22-11-6-4-10(5-7-11)16-13(19)17-14-15-9-12(23-14)18(20)21/h4-7,9H,2-3,8H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEHBYDXJNEKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
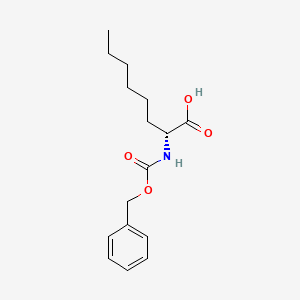
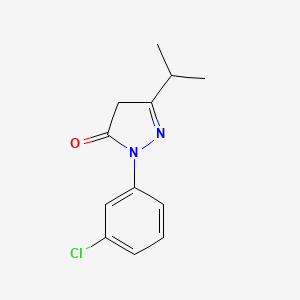

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)
